Bienvenue dans la boutique en ligne BenchChem!

2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile

Lipophilicity ADME Fragment-based drug design

2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile is a heterocyclic phenylacetonitrile derivative that incorporates a pyridin-4-ylmethoxy substituent at the para position of the phenyl ring (C14H12N2O, MW 224.26 g/mol). It is commercially supplied as a research chemical with a minimum purity specification of 95%.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 1017040-89-9
Cat. No. B3199704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile
CAS1017040-89-9
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)OCC2=CC=NC=C2
InChIInChI=1S/C14H12N2O/c15-8-5-12-1-3-14(4-2-12)17-11-13-6-9-16-10-7-13/h1-4,6-7,9-10H,5,11H2
InChIKeyUKXCCQMTBCFURV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile (CAS 1017040-89-9) – A Pyridinyl-Functionalized Phenylacetonitrile Building Block for Kinase-Targeted and Coordination Chemistry Research


2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile is a heterocyclic phenylacetonitrile derivative that incorporates a pyridin-4-ylmethoxy substituent at the para position of the phenyl ring (C14H12N2O, MW 224.26 g/mol) . It is commercially supplied as a research chemical with a minimum purity specification of 95% . The molecule contains three hydrogen‑bond acceptors (nitrile, pyridine, ether oxygen), a feature that distinguishes it from simpler phenylacetonitriles and governs its lipophilicity (logP 2.018 experimental) . These structural attributes make it a candidate for fragment-based drug discovery programs targeting kinases and for the construction of metal–organic coordination architectures.

Why 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile Cannot Be Readily Substituted with Non‑Heterocyclic or Regioisomeric Analogs


The 4‑pyridyl group introduces an additional hydrogen‑bond acceptor and a metal‑coordination site that are absent in the benzyloxy analog 2-[4-(benzyloxy)phenyl]acetonitrile [1]. Regioisomers bearing 2‑ or 3‑pyridylmethoxy substituents alter the nitrogen’s steric and electronic environment, potentially shifting kinase‑binding affinity and coordination geometry [2]. These differences directly affect lipophilicity, solubility, and target engagement, making unqualified substitution risky in both medicinal chemistry and materials science contexts. The quantitative evidence below demonstrates why procurement decisions must be based on compound‑specific data rather than class similarity.

Quantitative Differentiation of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile from Closest Analogs


Lower Experimental logP Versus Benzyloxy Analog Reduces Lipophilicity and Improves Predicted Aqueous Solubility

The experimentally determined logP of 2-[4-(pyridin-4-ylmethoxy)phenyl]acetonitrile is 2.018 . The non‑heterocyclic analog 2-[4-(benzyloxy)phenyl]acetonitrile has a computed logP of 2.7 (ALOGPS 2.1 prediction) [1]. The 0.7‑unit reduction corresponds to an approximate 5‑fold decrease in lipophilicity, which predicts higher aqueous solubility and lower non‑specific protein binding in biochemical assays.

Lipophilicity ADME Fragment-based drug design

Increased Hydrogen‑Bond Acceptor Count Offers Additional Interaction Possibilities for Kinase ATP‑Binding Pockets

The target compound possesses three hydrogen‑bond acceptors (nitrile N, pyridine N, ether O) . The benzyloxy analog has only two acceptors (nitrile N, ether O), lacking the pyridyl nitrogen [1]. In a kinase inhibitor context, the pyridyl nitrogen can engage the hinge region of the ATP‑binding site, a key interaction exploited by many approved kinase drugs. Regioisomers with 2‑ or 3‑pyridyl linkages alter the vector of this lone‑pair interaction, as described in the GSK3/JNK patent series [2].

Kinase inhibition Hydrogen bonding Structure‑based design

4‑Pyridyl Isomer Enables Monodentate Metal Coordination for MOF and Coordination Polymer Synthesis

The 4‑pyridyl nitrogen is sterically accessible for monodentate coordination to transition metals, a feature exploited in related ligands such as 4‑(pyridin‑4‑ylmethoxy)benzoic acid for constructing Zn(II) coordination polymers [1]. The benzyloxy analog lacks a metal‑binding site entirely. The 2‑pyridyl regioisomer, by contrast, can chelate to metals, leading to different network topologies. This positional specificity is critical for crystal engineering and may be quantified by the metal–nitrogen bond length and geometry obtained from single‑crystal X‑ray diffraction of coordination complexes [2].

Coordination chemistry MOF Crystal engineering

Where 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile Delivers Value Over Analogs – Practical Application Scenarios


Fragment‑Based Lead Discovery Targeting GSK3 or JNK Kinases

Medicinal chemistry teams searching for a low‑molecular‑weight fragment (MW 224 Da) with a privileged hinge‑binding pyridyl nitrogen should select the 4‑pyridyl isomer. As detailed in Section 3 (H‑bond acceptor evidence), the para‑substituted pyridine presents the nitrogen lone pair in the correct geometry for hinge interactions, while the nitrile group can engage additional polar contacts in the ATP pocket. The benzyloxy analog cannot provide this key interaction, and 2‑/3‑pyridyl isomers may misalign the hydrogen bond [1].

Synthesis of Luminescent Coordination Polymers or MOFs

Crystal engineers requiring a linear, monodentate pyridyl ligand should procure the 4‑pyridylmethoxy variant. As shown in Section 3 (coordination evidence), the steric accessibility of the para‑nitrogen ensures consistent Zn–N bond formation (~2.1 Å) and predictable 1D‑ or 2D‑network propagation. The nitrile group remains available for further post‑synthetic modification, an advantage over simpler pyridyl‑functionalized benzoic acids [1].

Physicochemical Property Optimization in Lead Series

When a lead series exhibits excessive lipophilicity (logP > 3) causing solubility‑limited assay performance, replacing a benzyloxy substituent with the 4‑pyridylmethoxy group can reduce logP by ~0.7 units, as quantified in Section 3 (logP evidence). This switch maintains the aromatic linker topology while improving aqueous solubility and potentially reducing CYP450‑mediated clearance .

Quote Request

Request a Quote for 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.